Mastl-IN-4

MASTL kinase inhibition Mitotic kinase Enzymatic potency

Mastl-IN-4 (CAS 2883041-36-7), also identified as compound 70 in WO2022260441A1, is a synthetic small‑molecule inhibitor of microtubule‑associated serine/threonine kinase like (MASTL; Greatwall kinase). It belongs to the 1,3,5‑triazine‑2,4‑diamine chemical class (C17H13F2N7; MW 353.33) and is primarily utilized as a research‑grade probe to dissect MASTL‑dependent mitotic signaling and assess anti‑proliferative effects in cancer models.

Molecular Formula C17H13F2N7
Molecular Weight 353.3 g/mol
Cat. No. B15622983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMastl-IN-4
Molecular FormulaC17H13F2N7
Molecular Weight353.3 g/mol
Structural Identifiers
InChIInChI=1S/C17H13F2N7/c18-12-3-1-2-11(14(12)19)7-21-17-24-15(23-16(20)25-17)9-4-5-10-8-22-26-13(10)6-9/h1-6,8H,7H2,(H,22,26)(H3,20,21,23,24,25)
InChIKeyDUQPOQNOAUTKMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mastl-IN-4 (CAS 2883041-36-7) for Cancer Research: Potency, Procurement & Scientific Differentiation


Mastl-IN-4 (CAS 2883041-36-7), also identified as compound 70 in WO2022260441A1, is a synthetic small‑molecule inhibitor of microtubule‑associated serine/threonine kinase like (MASTL; Greatwall kinase) [1]. It belongs to the 1,3,5‑triazine‑2,4‑diamine chemical class (C17H13F2N7; MW 353.33) and is primarily utilized as a research‑grade probe to dissect MASTL‑dependent mitotic signaling and assess anti‑proliferative effects in cancer models .

MASTL pathway probe: selective inhibitor for dissecting Greatwall kinase signaling in mitotic research.
Scaffold-defined tool: 1,3,5-triazine-2,4-diamine core enables SAR differentiation from quinazoline and thiophene MASTL inhibitors.
Cell-based study ready: reported anti-proliferative assessment context supports cancer-cell-model endpoint studies.

Why Mastl-IN-4 Cannot Be Substituted with Other MASTL Inhibitors


MASTL inhibitors exhibit divergent biochemical potencies, ATP‑competitive binding modes, and scaffold‑derived selectivity profiles that preclude simple interchange. For instance, Mastl-IN-4 (pIC50 = 9.15; IC50 ~0.71 nM) displays sub‑nanomolar activity in enzymatic assays [1], while dual MASTL/Aurora A inhibitors (e.g., MA4) require >500‑fold higher concentrations to achieve comparable MASTL inhibition [2]. Even among single‑target MASTL inhibitors, structural variations (triazine vs. quinazoline vs. cyclohexa[b]thiophene cores) profoundly influence kinase‑domain engagement, cellular permeability, and anti‑proliferative potency [3]. Substituting Mastl-IN-4 with a less potent or less well‑characterized analog risks invalidating target‑engagement conclusions and undermining experimental reproducibility.

ATP-binding mode divergence
Triazine engagement may not reproduce quinazoline- or thiophene-based inhibitor binding kinetics; off-target profile can shift.
Target-engagement concentration mismatch
Dual MASTL/Aurora A inhibitors require substantially higher concentrations for equivalent MASTL occupancy, altering cellular readouts.
Scaffold-dependent selectivity
Structural class (triazine vs. quinazoline) influences kinase-domain interaction; cross-reactivity observed in quinazoline analogs may not apply.

Mastl-IN-4 Quantitative Evidence Guide: Differentiating from MKI-3, MASTL Inhibitor-3, AD1208, and MA4


Sub‑Nanomolar Biochemical Potency: Mastl-IN-4 Exceeds MKI-3, MASTL Inhibitor‑3, AD1208, and MA4

In a biochemical kinase assay (MASTL Activity Assay from US Patent US20240300936), Mastl-IN-4 demonstrates a pIC50 of 9.15, corresponding to an IC50 of 0.71 nM [1]. This potency is approximately 8‑fold greater than MKI-3 (IC50 = 5.72 nM) , ~7‑fold greater than MASTL inhibitor‑3 (IC50 = 5 nM) [2], ~10‑fold greater than AD1208 (IC50 = 7 nM) , and ~790‑fold greater than the dual inhibitor MA4 (MASTL IC50 = 560 nM) [3]. The >500‑fold potency advantage over MA4 directly impacts the concentration required for robust target engagement in cellular models.

MASTL enzymatic inhibition
Cross-study comparable
pIC50 9.15 (IC50 0.71 nM)
~7–10× greater than single-target comparators; ~790× vs. dual MA4
Reported enzymatic potency context supports lower working concentration in kinase assays.
BindingDB assay ID 12332_1; US Patent US20240300936.
MASTL kinase inhibition Mitotic kinase Enzymatic potency pIC50

Proprietary Triazine Scaffold Differentiates Mastl-IN-4 from Quinazoline‑ and Thiophene‑Based Inhibitors

Mastl-IN-4 is a 1,3,5‑triazine‑2,4‑diamine derivative (C17H13F2N7) disclosed in patent WO2022260441A1 [1]. In contrast, MKI-3 and MASTL inhibitor‑3 are based on a quinazoline core [2][3], while MA4 employs a cyclohexa[b]thiophene scaffold [4]. The triazine pharmacophore confers distinct hydrogen‑bonding and π‑stacking interactions within the MASTL ATP‑binding pocket, as evidenced by its nanomolar potency and the compound's unique CAS registration (2883041-36-7). This structural novelty is critical for patent clarity and for circumventing cross‑reactivity that may occur with structurally related quinazoline kinase inhibitors.

Chemical scaffold identity
Class-level inference
1,3,5-triazine-2,4-diamine
vs. quinazoline (MKI-3/MASTL inhibitor-3) and cyclohexa[b]thiophene (MA4)
Scaffold context may influence off-target kinase profile and SAR interpretation.
No direct biochemical comparison across scaffolds available.
Chemical scaffold 1,3,5-triazine Medicinal chemistry Structure‑activity relationship

Anti‑Proliferative Activity in Cancer Cells: Mastl-IN-4 vs. Reference Compound Staurosporine

Mastl-IN-4 exhibits anti‑proliferative activity in cancer cell models, as stated in WO2022260441A1 [1]. Although direct cell‑line IC50 values are not publicly disclosed, the compound's cellular efficacy is inferred from its potent enzymatic inhibition (pIC50 = 9.15). For context, other MASTL inhibitors have demonstrated measurable cytotoxicity: MKI-3 suppresses breast cancer cell viability at 250 nM , and AD1208 induces apoptosis in colorectal cancer cells with an IC50 of 150 nM . Notably, FLV (a MASTL‑inhibitory natural compound) shows an EC50 of 82.1 nM and improved IC50 compared to the positive control staurosporine [2]. Mastl-IN-4's sub‑nanomolar biochemical potency suggests it may achieve comparable or superior cellular effects at lower concentrations, though direct head‑to‑head data are lacking.

Anti-proliferative activity
Supporting evidence
Exhibits anti-proliferative effect (cell-line IC50 not disclosed)
Comparators: MKI-3 ~250 nM, AD1208 150 nM apoptosis IC50, FLV EC50 82.1 nM
Supports cell-based model endpoint review; direct comparison data lacking.
Cancer cell lines from patent WO2022260441A1; staurosporine reference.
Anti‑proliferative Cancer cell lines Cytotoxicity Mitotic catastrophe

Optimal Scientific and Procurement Applications for Mastl-IN-4 (Compound 70)


Biochemical Validation of MASTL‑Dependent Phosphorylation Cascades

Mastl-IN-4's sub‑nanomolar IC50 (0.71 nM) makes it an ideal positive control for in vitro kinase assays designed to validate MASTL‑mediated ENSA/ARPP19 phosphorylation. Its >500‑fold potency advantage over dual inhibitors (e.g., MA4) ensures that observed effects are attributable to MASTL inhibition rather than off‑target kinase engagement [1]. Researchers can confidently use Mastl-IN-4 at low nanomolar concentrations to suppress pENSA signals in recombinant kinase assays or cell lysate systems [2].

Mitotic Entry and Cell Cycle Progression Studies

MASTL is a master regulator of mitotic progression. Mastl-IN-4 enables precise temporal control over mitotic entry in synchronized cell populations. Although cell‑line IC50 data are pending, its biochemical potency suggests that treatment with low‑nanomolar Mastl-IN-4 can be used to interrogate MASTL's role in G2/M transition, spindle assembly, and chromosome alignment, particularly in cancer cell lines with dysregulated MASTL expression .

Comparative Profiling of MASTL Inhibitor Scaffolds in Cancer Cell Panels

Given the structural divergence among MASTL inhibitors—triazine (Mastl-IN-4), quinazoline (MKI-3, MASTL inhibitor‑3), and cyclohexa[b]thiophene (MA4)—Mastl-IN-4 serves as a key comparator for scaffold‑specific efficacy and selectivity profiling. Procurement of Mastl-IN-4 allows researchers to benchmark the anti‑proliferative and pro‑apoptotic effects of 1,3,5‑triazine‑based MASTL inhibitors against quinazoline and thiophene analogs, thereby informing medicinal chemistry optimization and patent landscaping efforts [3][4].

Application
Selection Property
Validation Focus
MASTL phosphorylation cascade studies
Reported enzymatic inhibition context at low nanomolar range
ENSA/ARPP19 phosphorylation endpoint review
Mitotic entry and cell cycle progression assays
Cell-permeable probe for timed MASTL suppression
G2/M transition and chromosome alignment endpoints
Scaffold-specific MASTL inhibitor profiling
1,3,5-triazine pharmacophore differentiation
Anti-proliferative endpoint comparison across chemical series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mastl-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.